bPiDDB

Übersicht

Beschreibung

Molecular Structure Analysis

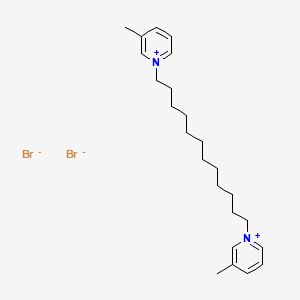

The molecular structure of bPiDDB is represented by the formula C24H38Br2N2 . The compound has a molecular weight of 514.38 .Chemical Reactions Analysis

BPiDDB has been shown to inhibit nicotine-evoked dopamine (DA) release from rat striatal slices . It has also been found to decrease nicotine self-administration in rats .Physical And Chemical Properties Analysis

BPiDDB is a polar, cationic molecule with a molecular weight of 514.38 and a chemical formula of C24H38Br2N2 .Wissenschaftliche Forschungsanwendungen

Analysis of bPiDDB Applications

Nicotine Addiction Treatment: bPiDDB has been identified as a potent inhibitor of nicotine-evoked dopamine release, which is a key factor in nicotine addiction. It interacts with α6β2-containing nicotinic receptors, which are implicated in the reinforcing effects of nicotine .

Neuropharmacology: As an antagonist of specific nicotinic acetylcholine receptors (nAChRs), bPiDDB contributes to the understanding of the role these receptors play in dopamine release and reinforcement mechanisms .

Blood-Brain Barrier Permeation: Studies have shown that bPiDDB can permeate the blood-brain barrier via the choline transporter, which is significant for delivering therapeutic agents to the brain .

Selective Receptor Targeting: The specificity of bPiDDB allows for targeted therapeutic interventions without affecting other nicotinic receptors, minimizing side effects and improving treatment outcomes .

Neurotransmitter Release Modulation: By inhibiting nicotine-evoked dopamine release, bPiDDB modulates neurotransmitter dynamics, which has implications for various neurological conditions beyond addiction .

Pharmacokinetics: The transport characteristics of bPiDDB across biological membranes contribute to its pharmacokinetic profile, influencing its efficacy and safety as a therapeutic agent .

Neuroscience Research Tool: As a selective nAChR antagonist, bPiDDB serves as a valuable tool in neuroscience research to study the function of dopaminergic neurons and their response to nicotine .

Therapeutic Development: The properties of bPiDDB make it a promising candidate for developing new therapies for conditions related to dysregulated dopaminergic signaling .

Each application provides a unique insight into the potential uses of bPiDDB in scientific research and therapeutic development.

Europe PMC - Repeated nicotine administration robustly increases bPiDDB inhibitory potency Wiley Online Library - bPiDI: a novel selective α6β2* nicotinic receptor antagonist ResearchGate - r-bPiDI, an α6β2* Nicotinic Receptor Antagonist Springer - r-bPiDI, an α6β2* Nicotinic Receptor Antagonist ASPET Journals - Carrier-Mediated Transport of the Quaternary Ammonium Neuronal

Wirkmechanismus

Target of Action

bPiDDB, or N,N’-dodecane-1,12-diyl-bis-3-picolinium dibromide, primarily targets the α6β2 nicotinic acetylcholine receptors (nAChRs)* . These receptors are expressed by dopaminergic neurons and play a crucial role in mediating nicotine-evoked dopamine release .

Mode of Action

bPiDDB acts as an antagonist at α6β2* nAChRs . It inhibits nicotine-evoked dopamine release from rat striatal slices . The compound interacts with its targets in a potent manner, with an IC50 value of 2 nM . This interaction results in the inhibition of the receptor’s function, thereby reducing the effects of nicotine .

Biochemical Pathways

The primary biochemical pathway affected by bPiDDB is the nicotinic acetylcholine receptor pathway . By acting as an antagonist at α6β2* nAChRs, bPiDDB inhibits the release of dopamine that is typically evoked by nicotine . This results in a decrease in the reinforcing effects of nicotine, which is a key factor in nicotine addiction .

Pharmacokinetics

This suggests that bPiDDB has a good bioavailability in the brain, which is crucial for its action on central nervous system targets like the α6β2* nAChRs .

Result of Action

The molecular effect of bPiDDB’s action is the inhibition of nicotine-evoked dopamine release . On a cellular level, this results in a decrease in the reinforcing effects of nicotine . This makes bPiDDB a potential therapeutic agent for nicotine addiction, as it can reduce the rewarding effects of nicotine that contribute to addiction .

Action Environment

The action of bPiDDB is influenced by the presence of nicotine. The compound’s inhibitory potency at α6β2* nAChRs mediating nicotine-evoked dopamine release is robustly increased following repeated nicotine administration . This suggests that the efficacy of bPiDDB may be enhanced in environments where nicotine is present .

Eigenschaften

IUPAC Name |

3-methyl-1-[12-(3-methylpyridin-1-ium-1-yl)dodecyl]pyridin-1-ium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N2.2BrH/c1-23-15-13-19-25(21-23)17-11-9-7-5-3-4-6-8-10-12-18-26-20-14-16-24(2)22-26;;/h13-16,19-22H,3-12,17-18H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPBJCAIRCFEFZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C[N+](=CC=C1)CCCCCCCCCCCC[N+]2=CC=CC(=C2)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.